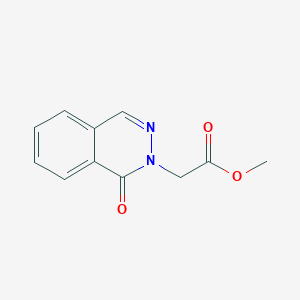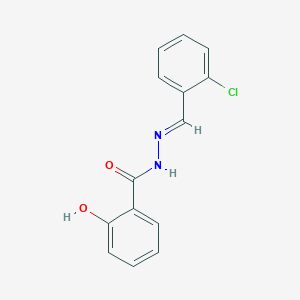
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-nitro-1,2-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)-2-aminophenol
- N-(2-Nitrobenzylidene)-2-isopropylaniline
Uniqueness
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is unique due to the presence of two nitro groups, which enhance its reactivity and potential biological activities. The combination of the Schiff base structure with nitro groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
10173-66-7 |
|---|---|
Fórmula molecular |
C13H10N4O4 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2 |
Clave InChI |
TWARVKUEINMADQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
